2,3-Dithiophen-2-ylprop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dithiophen-2-ylprop-2-enoic acid is an organic compound characterized by the presence of two thiophene rings attached to a propenoic acid moiety Thiophene is a five-membered aromatic ring containing sulfur, which imparts unique chemical properties to the compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dithiophen-2-ylprop-2-enoic acid typically involves the condensation of thiophene derivatives with appropriate reagents. One common method is the condensation reaction between thiophene-2-carboxaldehyde and thiophene-2-acetic acid under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography and high-performance liquid chromatography (HPLC) to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2,3-Dithiophen-2-ylprop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of thiol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in acetic acid for bromination reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Brominated thiophene derivatives.
Scientific Research Applications
2,3-Dithiophen-2-ylprop-2-enoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices
Mechanism of Action
The mechanism of action of 2,3-Dithiophen-2-ylprop-2-enoic acid involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, leading to modulation of biological pathways. For example, its thiophene rings can engage in π-π interactions with aromatic amino acids in proteins, affecting their function. Additionally, the compound’s ability to undergo redox reactions can influence cellular redox balance and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxylic acid: A simpler thiophene derivative with similar chemical properties.
2,3-Bis(thiophen-2-yl)prop-2-enoic acid: A closely related compound with two thiophene rings attached to a propenoic acid moiety.
Thiophene-2-acetic acid: Another thiophene derivative used in similar applications.
Uniqueness
2,3-Dithiophen-2-ylprop-2-enoic acid is unique due to its specific arrangement of thiophene rings and the propenoic acid moiety. This structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C11H8O2S2 |
---|---|
Molecular Weight |
236.3 g/mol |
IUPAC Name |
2,3-dithiophen-2-ylprop-2-enoic acid |
InChI |
InChI=1S/C11H8O2S2/c12-11(13)9(10-4-2-6-15-10)7-8-3-1-5-14-8/h1-7H,(H,12,13) |
InChI Key |
CWLNDKQJHPKCEM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C=C(C2=CC=CS2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.